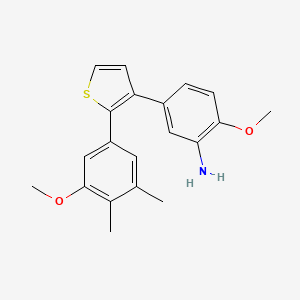

DAT-230

Description

Properties

CAS No. |

1504583-00-9 |

|---|---|

Molecular Formula |

C20H21NO2S |

Molecular Weight |

339.45 |

IUPAC Name |

2-methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline |

InChI |

InChI=1S/C20H21NO2S/c1-12-9-15(11-19(23-4)13(12)2)20-16(7-8-24-20)14-5-6-18(22-3)17(21)10-14/h5-11H,21H2,1-4H3 |

InChI Key |

NPXKFXXMFDKVTM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1C)OC)C2=C(C=CS2)C3=CC(=C(C=C3)OC)N |

Appearance |

white solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

DAT230; DAT 230; DAT-230. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Pasireotide (SOM230)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Pasireotide, a multi-receptor targeted somatostatin analog. The information presented herein is intended for a scientific audience and details the molecular interactions, signaling pathways, and cellular effects of this compound. All quantitative data is summarized in structured tables, and key experimental methodologies are described.

Core Mechanism of Action

Pasireotide (also known by its development code, SOM230) is a synthetic cyclohexapeptide analog of the natural hormone somatostatin. Its primary mechanism of action is through high-affinity binding to and activation of multiple somatostatin receptor subtypes (SSTRs). This interaction triggers a cascade of intracellular signaling events that lead to the inhibition of hormone secretion and cell proliferation.[1]

Pasireotide is a multi-receptor ligand, binding to four of the five known SSTRs: sst1, sst2, sst3, and sst5.[1] Notably, it exhibits a particularly high affinity for sst5, which is a key differentiator from first-generation somatostatin analogs like octreotide that preferentially bind to sst2.[2] This broader receptor binding profile is believed to contribute to its enhanced efficacy in certain conditions, such as Cushing's disease, where corticotroph tumors predominantly express sst5.[3]

Quantitative Data: Receptor Binding Affinity and Potency

The binding affinity of Pasireotide for various somatostatin receptor subtypes has been characterized in several studies. The following tables summarize the key quantitative data.

Table 1: Pasireotide (SOM230) Binding Affinity (pKi) for Human Somatostatin Receptor Subtypes

| Receptor Subtype | pKi |

| sst1 | 8.2 |

| sst2 | 9.0 |

| sst3 | 9.1 |

| sst4 | <7.0 |

| sst5 | 9.9 |

Source: Data compiled from publicly available research.[4][5]

Table 2: Comparative Binding Affinity of Pasireotide and Octreotide

| Receptor Subtype | Pasireotide Affinity vs. Octreotide |

| sst1 | 30-fold higher |

| sst2 | 2.5-fold lower |

| sst3 | 5-fold higher |

| sst5 | 40-fold higher |

Source: Data compiled from publicly available research.[6]

Table 3: In Vitro Potency of Pasireotide (SOM230)

| Assay | Cell Type | Parameter Measured | IC50 |

| GH Release Inhibition | Primary cultures of rat pituitary cells | GHRH-induced GH release | 0.4 nM |

| ACTH Secretion Inhibition | Mouse AtT20 corticotroph adenoma cells | ACTH release | 0.2 nM |

Source: Data compiled from publicly available research.[3][7]

Signaling Pathways

Upon binding to its target receptors, Pasireotide initiates downstream signaling cascades that mediate its therapeutic effects. The primary pathways involved are the inhibition of adenylyl cyclase and the modulation of ion channel activity.

Adenylyl Cyclase Inhibition

Activation of sst1, sst2, sst3, and sst5 by Pasireotide leads to the inhibition of adenylyl cyclase activity. This results in a decrease in intracellular cyclic AMP (cAMP) levels, a crucial second messenger involved in hormone secretion and cell proliferation.[2]

Modulation of Ion Channel Activity

Pasireotide also influences the activity of calcium and potassium channels. By promoting the opening of potassium channels and inhibiting the opening of voltage-gated calcium channels, Pasireotide leads to membrane hyperpolarization and a reduction in intracellular calcium concentration. This decrease in cytosolic calcium is a key factor in the inhibition of hormone exocytosis.[2]

Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments to elucidate the mechanism of action of Pasireotide.

Receptor Binding Assays

Objective: To determine the binding affinity of Pasireotide to different somatostatin receptor subtypes.

General Protocol:

-

Cell Culture: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO-K1) cells stably transfected to express individual human somatostatin receptor subtypes (sst1, sst2, sst3, sst4, or sst5) are cultured under standard conditions.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

-

Competition Binding Assay: A radiolabeled somatostatin analog (e.g., 125I-labeled Tyr11-SRIF-14 or 125I-labeled [Leu8, D-Trp22, Tyr25]-SRIF-28) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Pasireotide.

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of Pasireotide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Hormone Secretion Assays

Objective: To evaluate the inhibitory effect of Pasireotide on hormone secretion from pituitary cells.

General Protocol for GH Secretion:

-

Cell Culture: Primary cultures of rat pituitary cells or human GH-secreting pituitary adenoma cells are established.

-

Treatment: Cells are pre-incubated with various concentrations of Pasireotide for a specified period (e.g., 72 hours).

-

Stimulation: Hormone secretion is stimulated with a secretagogue, such as Growth Hormone-Releasing Hormone (GHRH).

-

Sample Collection: The cell culture supernatant is collected.

-

Quantification: The concentration of Growth Hormone (GH) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: The inhibitory effect of Pasireotide on GH secretion is calculated as a percentage of the stimulated control.

General Protocol for ACTH Secretion:

-

Cell Line: The mouse pituitary tumor cell line AtT20/D16v-F2, which secretes Adrenocorticotropic Hormone (ACTH), is commonly used.

-

Treatment: Cells are incubated with different concentrations of Pasireotide for a defined duration (e.g., 48 hours).

-

Sample Collection: The culture medium is collected.

-

Quantification: ACTH levels in the medium are quantified by ELISA or RIA.

-

Data Analysis: The percentage of inhibition of ACTH secretion by Pasireotide is determined relative to untreated control cells.

Cell Proliferation and Apoptosis Assays

Objective: To assess the anti-proliferative and pro-apoptotic effects of Pasireotide.

General Protocol:

-

Cell Culture: Relevant cell lines (e.g., pituitary tumor cells, neuroendocrine tumor cells) are cultured.

-

Treatment: Cells are treated with various concentrations of Pasireotide for different time points.

-

Proliferation Assessment: Cell proliferation can be measured using various methods, such as:

-

Ki67 Immunohistochemistry: Staining for the Ki67 proliferation marker.

-

MTT or WST-1 assay: Colorimetric assays that measure metabolic activity as an indicator of cell viability.

-

BrdU incorporation assay: Measures DNA synthesis during cell proliferation.

-

-

Apoptosis Assessment: Apoptosis can be evaluated by:

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay: Detects DNA fragmentation, a hallmark of apoptosis.

-

Caspase activity assays: Measure the activity of caspases, which are key mediators of apoptosis.

-

Annexin V/Propidium Iodide staining: Differentiates between viable, apoptotic, and necrotic cells by flow cytometry.

-

-

Data Analysis: The effects of Pasireotide on cell proliferation and apoptosis are quantified and compared to control conditions.

Clinical Trial Protocols

Numerous clinical trials have been conducted to evaluate the efficacy and safety of Pasireotide. The general design of these trials is outlined below.

Example: Phase III Study in Cushing's Disease (B2305; NCT00434148)

-

Study Design: A multinational, randomized, double-blind study.[8]

-

Participants: Patients with confirmed persistent or recurrent Cushing's disease or those with newly diagnosed disease who were not surgical candidates.[8]

-

Intervention: Patients were randomized to receive subcutaneous injections of Pasireotide at either 600 µg or 900 µg twice daily.[8]

-

Primary Endpoint: The proportion of patients who achieved normalization of urinary free cortisol (UFC) levels after six months of treatment without a dose increase.[5]

-

Secondary Endpoints: Changes in serum and salivary cortisol levels, improvements in clinical signs and symptoms, quality of life, and safety.[5]

Example: Phase II Study in Acromegaly (NCT00088582)

-

Study Design: A randomized, open-label, crossover, multicenter study.[9]

-

Participants: Patients with active acromegaly.[9]

-

Intervention: Patients first received octreotide for 28 days, followed by three consecutive 28-day periods of Pasireotide at 200 µg, 400 µg, and 600 µg twice daily in a randomized order.[9]

-

Primary Outcome: Biochemical response, defined as a reduction in mean GH levels to ≤2.5 µg/L and normalization of IGF-1 levels.[9]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Managing pasireotide-associated hyperglycemia: a randomized, open-label, Phase IV study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Medical Therapy with Pasireotide in Recurrent Cushing’s Disease: Experience of Patients Treated for At Least 1 Year at a Single Center - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Pasireotide treatment significantly reduces tumor volume in patients with Cushing’s disease: results from a Phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pasireotide (SOM230) demonstrates efficacy and safety in patients with acromegaly: a randomized, multicenter, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Somatostatin Receptor Binding Affinity of Pasireotide (SOM230)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the somatostatin receptor binding affinity and mechanism of action of pasireotide (also known as SOM230). Pasireotide is a multi-receptor targeted somatostatin analogue, demonstrating a distinct binding profile compared to first-generation somatostatin analogues like octreotide. This document consolidates quantitative binding data, details experimental methodologies, and visualizes key biological pathways to support research and development activities in related fields.

Core Data: Somatostatin Receptor Binding Affinity

Pasireotide exhibits a broad binding profile, with high affinity for four of the five somatostatin receptor subtypes. This characteristic underpins its unique pharmacological effects and clinical applications. The binding affinities, expressed as half-maximal inhibitory concentration (IC50) and equilibrium dissociation constant (Ki), are summarized below. Lower values indicate higher binding affinity.

| Receptor Subtype | Pasireotide (SOM230) IC50 (nM) | Pasireotide (SOM230) pKi | Pasireotide (SOM230) Ki (nM) | Octreotide Ki (nM) | Reference |

| SSTR1 | 1.5 | 8.2 | 6.3 | >1000 | [1] |

| SSTR2 | 1.0 | 9.0 | 1.0 | 0.8 | [1] |

| SSTR3 | 0.8 | 9.1 | 0.79 | 19 | [1] |

| SSTR4 | >100 | <7.0 | >100 | >1000 | [1] |

| SSTR5 | 0.16 | 9.9 | 0.13 | 16 | [1] |

Note: pKi is the negative logarithm of the Ki value. Data for octreotide is provided for comparative purposes.

Pasireotide demonstrates a significantly higher affinity for SSTR1, SSTR3, and SSTR5 compared to octreotide, while maintaining a high affinity for SSTR2.[1] This broader receptor engagement is believed to contribute to its efficacy in conditions where tumors express a mix of somatostatin receptor subtypes.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for pasireotide to somatostatin receptors is typically conducted using competitive radioligand binding assays. These experiments are fundamental in characterizing the interaction between a ligand and its receptor.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., pasireotide) for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand with known affinity.

Materials:

-

Cell Membranes: From cell lines (e.g., CHO-K1, HEK293) stably transfected to express a single human somatostatin receptor subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [125I]-labeled somatostatin analogue).

-

Test Compound: Unlabeled pasireotide at various concentrations.

-

Assay Buffer: A buffered solution (e.g., Tris-HCl) containing protease inhibitors to maintain the integrity of the receptors and ligands.

-

Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counter: To measure the radioactivity on the filters.

Methodology:

-

Membrane Preparation: Transfected cells are cultured and harvested. The cell membranes are then isolated through a series of homogenization and centrifugation steps. The protein concentration of the membrane preparation is determined.

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains a fixed amount of cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (pasireotide).

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Unbound Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled test compound. This generates a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Below is a graphical representation of the experimental workflow for a typical radioligand binding assay.

Caption: Experimental workflow for a radioligand binding assay.

Signaling Pathways

Upon binding to its cognate receptors, pasireotide initiates a cascade of intracellular signaling events. Somatostatin receptors are G-protein coupled receptors (GPCRs), and their activation leads to various cellular responses, primarily inhibitory in nature. The major signaling pathways activated by pasireotide are depicted below.

Caption: Signaling pathways activated by pasireotide binding.

Key Signaling Events:

-

Inhibition of Adenylyl Cyclase: Activation of the Gi subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a primary mechanism for the inhibition of hormone secretion.

-

Modulation of Ion Channels: Pasireotide binding leads to the inhibition of voltage-gated calcium (Ca2+) channels, reducing calcium influx which is critical for hormone exocytosis. Simultaneously, it activates potassium (K+) channels, leading to hyperpolarization of the cell membrane and further inhibition of secretion.

-

Activation of Phosphotyrosine Phosphatases (PTPs): Pasireotide can activate PTPs, which in turn can modulate the mitogen-activated protein kinase (MAPK) pathway. This can lead to anti-proliferative effects and the induction of apoptosis in certain cell types.

References

An In-depth Technical Guide to Pasireotide (SOM230) Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pasireotide (SOM230) is a multireceptor-targeted somatostatin analog with a unique binding profile that distinguishes it from first-generation somatostatin analogs (SSAs) like octreotide and lanreotide.[1] This guide provides a comprehensive overview of the signaling pathways modulated by pasireotide, with a focus on the molecular mechanisms underlying its therapeutic effects in conditions such as Cushing's disease and acromegaly. We will delve into its receptor binding affinities, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways.

Core Mechanism of Action: Somatostatin Receptor (SSTR) Binding

Pasireotide exerts its effects by binding with high affinity to four of the five somatostatin receptor subtypes: SSTR1, SSTR2, SSTR3, and SSTR5.[2] Unlike first-generation SSAs that primarily target SSTR2, pasireotide exhibits a particularly high affinity for SSTR5.[1][2] This broader receptor binding profile is central to its enhanced efficacy in certain neuroendocrine tumors.[1]

Quantitative Data: Receptor Binding Affinities

The binding affinities of pasireotide and other somatostatin analogs for the five human SSTR subtypes are summarized in the table below. The data are presented as the mean inhibition constant (Ki) in nanomolars (nM), where a lower value indicates a higher binding affinity.

| Compound | hSSTR1 (Ki, nM) | hSSTR2 (Ki, nM) | hSSTR3 (Ki, nM) | hSSTR4 (Ki, nM) | hSSTR5 (Ki, nM) |

| Pasireotide (SOM230) | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |

| Octreotide | >1000 | 0.6 | 7.9 | >1000 | 13 |

| Lanreotide | 12 | 1.9 | 18 | >1000 | 8.3 |

| Somatostatin-14 | 2.1 | 0.3 | 4.2 | 3.2 | 1.3 |

Data compiled from multiple sources.

Signaling Pathways Modulated by Pasireotide

Upon binding to its target SSTRs, which are G-protein coupled receptors (GPCRs), pasireotide initiates a cascade of intracellular signaling events. The primary downstream effectors are adenylyl cyclase and mitogen-activated protein kinase (MAPK) pathways.

Inhibition of Adenylyl Cyclase and Reduction of cAMP

The activation of SSTRs by pasireotide leads to the inhibition of adenylyl cyclase activity through the activation of an inhibitory G-protein (Gi). This results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3] A reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA), which in turn reduces the phosphorylation of downstream targets involved in hormone synthesis and secretion.[4]

References

- 1. A dilute and shoot method for urinary free cortisol analysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protein kinase A inhibitor proteins (PKIs) divert GPCR-Gαs-cAMP signaling toward EPAC and ERK activation and are involved in tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Pasireotide: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pasireotide (SOM230) is a second-generation, multi-receptor targeted somatostatin analog developed by Novartis. It represents a significant advancement in the medical management of neuroendocrine disorders, particularly Cushing's disease and acromegaly. Unlike first-generation somatostatin analogs (e.g., octreotide, lanreotide) that primarily target the somatostatin receptor subtype 2 (SSTR2), pasireotide exhibits a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and especially SSTR5. This unique characteristic allows it to effectively inhibit hormonal hypersecretion from pituitary adenomas that may be resistant to other therapies. This guide provides an in-depth overview of the discovery, preclinical development, and pivotal clinical trials that established the efficacy and safety of pasireotide.

Preclinical Development and Mechanism of Action

The development of pasireotide was driven by the need for a somatostatin analog with a wider receptor footprint. Pituitary adenomas responsible for Cushing's disease (corticotroph tumors) and acromegaly (somatotroph tumors) express a variety of SSTR subtypes. Notably, corticotroph adenomas often have high expression of SSTR5, a receptor to which first-generation analogs bind poorly. Pasireotide was engineered as a stable cyclohexapeptide to bind with high affinity to multiple SSTRs, thereby offering a more potent and broader mechanism of action.

Receptor Binding Affinity

Preclinical studies established pasireotide's distinct binding profile. Competitive binding assays using cloned human SSTRs demonstrated its high affinity for four of the five subtypes, with the highest affinity for SSTR5.

Table 1: Comparative Binding Affinities (IC50, nmol/L) of Somatostatin Analogs to Human SSTR Subtypes

| Compound | hSSTR1 | hSSTR2 | hSSTR3 | hSSTR5 |

|---|---|---|---|---|

| Pasireotide | 9.3 | 1.0 | 1.5 | 0.16 |

| Octreotide | >1000 | 0.9 | 6.3 | 13 |

| Somatostatin-14 | 1.8 | 0.3 | 1.0 | 0.6 |

Data compiled from multiple preclinical studies. Absolute values may vary between assays, but relative affinities are consistent.

Caption: Pasireotide's multi-receptor binding profile vs. octreotide.

Signaling Pathways

Pasireotide, like endogenous somatostatin, exerts its effects by binding to SSTRs, which are G-protein coupled receptors (GPCRs). Activation of these receptors on pituitary adenoma cells initiates downstream signaling cascades that inhibit hormone synthesis and secretion.

-

Inhibition of Adenylyl Cyclase: The primary mechanism involves the activation of an inhibitory G-protein (Gi/o). This protein, in turn, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels suppress the transcription of hormone-encoding genes (e.g., POMC for ACTH, and GH) and inhibit the exocytosis of hormone-containing secretory granules.

-

Modulation of Ion Channels: SSTR activation also leads to the opening of inwardly rectifying potassium (K+) channels, causing membrane hyperpolarization. Concurrently, it inhibits voltage-gated calcium (Ca2+) channels. The combined effect reduces intracellular Ca2+ concentration, a critical trigger for hormone secretion.

Caption: Pasireotide's intracellular signaling cascade in pituitary cells.

Representative Experimental Protocol: Competitive Radioligand Binding Assay

The following protocol is a representative example of the methodology used to determine the binding affinity of pasireotide for somatostatin receptors.

-

Cell Culture and Membrane Preparation:

-

HEK293 or CHO cells stably transfected to express a single human SSTR subtype (hSSTR1, 2, 3, or 5) are cultured to confluence.

-

Cells are harvested, and crude membrane preparations are isolated by homogenization in a hypotonic buffer followed by centrifugation. The resulting pellet, rich in cell membranes, is resuspended and protein concentration is determined via a Bradford or BCA assay.

-

-

Binding Assay:

-

Membrane preparations (containing a fixed amount of total protein, e.g., 20-40 µg) are incubated in a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, pH 7.4).

-

A fixed concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14 or ¹²⁵I-Tyr³-Octreotide) is added to each reaction. The concentration is typically at or near the Kd (dissociation constant) for the respective receptor.

-

Increasing concentrations of the unlabeled competitor ligand (pasireotide) are added to the reactions, ranging from picomolar to micromolar concentrations.

-

Non-specific binding is determined in parallel reactions containing a high concentration (e.g., 1 µM) of unlabeled native somatostatin-14.

-

-

Incubation and Separation:

-

The reaction mixture is incubated (e.g., for 60-90 minutes at 25°C) to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Filters are washed rapidly with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

-

Data Analysis:

-

The radioactivity retained on each filter is quantified using a gamma counter.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor (pasireotide) concentration.

-

The IC50 value (the concentration of pasireotide that inhibits 50% of the specific radioligand binding) is calculated by non-linear regression analysis.

-

Clinical Development in Cushing's Disease

The high expression of SSTR5 on corticotroph adenomas provided a strong rationale for investigating pasireotide in Cushing's disease, a condition with limited medical therapies.

Phase III Study (B2305 / NCT00434148)

This was the largest randomized, double-blind, Phase III study to evaluate a medical therapy in patients with Cushing's disease. It assessed the efficacy and safety of subcutaneous (SC) pasireotide over 12 months in patients with persistent/recurrent disease or those who were not surgical candidates.

Caption: Workflow for the Phase III B2305 study in Cushing's disease.

Table 2: Key Efficacy Outcomes of the B2305 Study

| Endpoint | Pasireotide 600 µg BID | Pasireotide 900 µg BID |

|---|---|---|

| Primary Endpoint (Month 6) | ||

| Patients with mUFC ≤ ULN (no dose increase) | 15% | 26% |

| Secondary Endpoints (Month 12) | ||

| Median % change in mUFC from baseline | -47.9% | -67.8% |

| Patients with mUFC ≤ ULN (any) | 25% | 34% |

| Patients with ≥20% tumor volume reduction | 50% | 89% |

| Mean change in systolic BP (mmHg) | -5.8 | -9.0 |

| Mean change in diastolic BP (mmHg) | -3.0 | -5.7 |

mUFC: mean urinary free cortisol; ULN: upper limit of normal; BID: twice daily; BP: blood pressure.

The study successfully met its primary endpoint, demonstrating that pasireotide significantly reduces cortisol levels in patients with Cushing's disease. Furthermore, a substantial proportion of patients experienced a reduction in the volume of their pituitary adenoma.

Clinical Development in Acromegaly

Acromegaly is characterized by excess growth hormone (GH) secretion, typically from a somatotroph pituitary adenoma. These tumors co-express SSTR2 and SSTR5, providing a strong rationale for the use of pasireotide, particularly in patients inadequately controlled by first-generation, SSTR2-preferential analogs.

Phase III Study in Medically Naïve Patients

A 12-month, randomized, double-blind study compared the efficacy of pasireotide long-acting release (LAR) with octreotide LAR in patients with active acromegaly who had not previously received medical therapy.

Table 3: Efficacy Outcomes in Medically Naïve Acromegaly Patients (Month 12)

| Endpoint | Pasireotide LAR 40mg | Octreotide LAR 20mg |

|---|---|---|

| Primary Endpoint | ||

| Patients with Biochemical Control (GH <2.5 µg/L and normal IGF-1) | 31.3% | 19.2% (p=0.007) |

| Secondary Endpoints | ||

| Patients with normal IGF-1 levels | 38.6% | 23.6% |

| Patients with GH <2.5 µg/L | 48.3% | 51.6% |

| Patients with ≥20% tumor volume reduction | 74.7% | 71.6% |

IGF-1: Insulin-like growth factor 1.

Pasireotide LAR demonstrated statistically superior efficacy in achieving full biochemical control compared to the standard of care, octreotide LAR.

Phase III PAOLA Study (NCT01137682)

The PAOLA study was a landmark trial that evaluated pasireotide LAR in patients with acromegaly who were inadequately controlled despite receiving maximal doses of first-generation somatostatin analogs (octreotide LAR or lanreotide Autogel).

-

Study Design: This was a randomized, multicenter trial. Patients were assigned to one of three arms: pasireotide LAR 40 mg, pasireotide LAR 60 mg, or continuation of their prior therapy (active control) for 24 weeks.

-

Primary Endpoint: The proportion of patients achieving biochemical control, defined as a mean GH concentration <2.5 µg/L and a normalized IGF-1 level.

Table 4: Key Efficacy Outcomes of the PAOLA Study (24 Weeks)

| Endpoint | Pasireotide LAR 40mg (n=65) | Pasireotide LAR 60mg (n=65) | Active Control (n=68) |

|---|---|---|---|

| Primary Endpoint | |||

| Patients with Biochemical Control | 15% (p=0.0006 vs control) | 20% (p<0.0001 vs control) | 0% |

| Secondary Endpoints | |||

| Patients with normal IGF-1 levels | 25% | 26% | 0% |

| Patients with GH <2.5 µg/L | 35% | 43% | 13% |

| Patients with ≥25% tumor volume reduction | 18% | 11% | 1.5% |

The PAOLA study demonstrated that switching to pasireotide LAR provides significant biochemical and tumor volume control for patients who are not responsive to first-generation therapies. This established pasireotide as a crucial second-line treatment option in acromegaly.

Safety and Tolerability Profile

The safety profile of pasireotide is generally similar to that of other somatostatin analogs, with the most common adverse events being gastrointestinal in nature (diarrhea, nausea, abdominal pain) and cholelithiasis. However, a key difference is the higher incidence and degree of hyperglycemia.

-

Mechanism of Hyperglycemia: This side effect is a direct consequence of pasireotide's potent binding to SSTR5. SSTR5 is highly expressed on pancreatic beta cells and its activation strongly inhibits insulin secretion. Concurrently, pasireotide has a less potent effect on SSTR2, which is more prevalent on pancreatic alpha cells that secrete glucagon. The resulting imbalance—potent inhibition of insulin with weaker inhibition of glucagon—leads to an increased risk of hyperglycemia.

-

Management: In clinical trials, hyperglycemia-related adverse events were common but were generally manageable with lifestyle modifications and standard anti-diabetic medications. Careful monitoring of blood glucose is mandatory when initiating pasireotide therapy.

Table 5: Common Adverse Events (AEs) with Pasireotide

| Adverse Event | Incidence Range |

|---|---|

| Hyperglycemia | 40-75% |

| Diarrhea | 35-60% |

| Cholelithiasis (Gallstones) | 20-45% |

| Nausea | 20-40% |

| Headache | 10-25% |

| Abdominal Pain | 10-25% |

Incidence ranges compiled from major Phase III trials in Cushing's disease and acromegaly.

Conclusion

The development of pasireotide marks a pivotal achievement in the targeted medical therapy of pituitary neuroendocrine tumors. Its design, based on a deep understanding of somatostatin receptor pathophysiology, has led to a novel agent with a broad binding profile and high affinity for SSTR5. This translates directly to superior clinical efficacy in Cushing's disease and in a significant subset of acromegaly patients who are resistant to first-generation analogs. While the associated risk of hyperglycemia requires proactive management, pasireotide has fundamentally expanded the therapeutic armamentarium for these challenging conditions, offering biochemical control and tumor reduction to patients with previously unmet medical needs.

Preclinical Profile of SOM230 (Pasireotide): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

SOM230, known as pasireotide, is a synthetic, long-acting cyclohexapeptide somatostatin analogue. It represents a second-generation somatostatin receptor ligand (SRL) with a broader binding profile compared to its predecessors like octreotide.[1][2][3] This multireceptor-targeted agent was designed to improve therapeutic outcomes in neuroendocrine disorders by interacting with a wider range of somatostatin receptor subtypes (SSTRs).[4][5] This technical guide provides an in-depth overview of the core preclinical studies that have elucidated the mechanism of action, pharmacodynamics, and pharmacokinetics of SOM230, forming the basis for its clinical development.

Mechanism of Action

Pasireotide exerts its effects by binding with high affinity to multiple somatostatin receptor subtypes.[1] Unlike first-generation SRLs that primarily target SSTR2, pasireotide has a high affinity for SSTR1, SSTR2, SSTR3, and notably SSTR5.[2][6] This broad receptor binding profile is central to its unique pharmacological properties and expanded therapeutic potential, particularly in conditions where SSTR5 is highly expressed, such as in corticotroph adenomas of Cushing's disease.[6][7][8]

Upon binding to these G-protein coupled receptors, pasireotide activates downstream signaling pathways that lead to the inhibition of hormone secretion, modulation of cell proliferation, and induction of apoptosis.[1][9] Key signaling pathways modulated by pasireotide include the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.[9]

Signaling Pathway of SOM230

Caption: SOM230 signaling cascade.

Quantitative Data Summary

The preclinical efficacy of SOM230 has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: Receptor Binding Affinity (pKi)

| Receptor Subtype | SOM230 (pKi) | Octreotide (pKi) | Reference |

| sst1 | 8.2 | < 7.5 | [10][11] |

| sst2 | 9.0 | 9.4 | [10][11] |

| sst3 | 9.1 | 7.9 | [10][11] |

| sst4 | < 7.0 | < 7.0 | [10][11] |

| sst5 | 9.9 | 7.6 | [10][11] |

Table 2: In Vitro Potency (IC50)

| Assay | Cell Type | Parameter Measured | SOM230 (IC50) | Octreotide (IC50) | Reference |

| GH Release Inhibition | Primary rat pituitary cells | GHRH-induced GH release | 0.4 nM | 1.3 nM | [3][4] |

| ACTH Secretion Inhibition | Mouse AtT20 corticotroph tumor cells | ACTH release | 0.2 nM | - | [8] |

Table 3: In Vivo Efficacy in Animal Models

| Animal Model | Parameter | SOM230 Treatment | Effect | Octreotide Treatment | Effect | Reference |

| Rats | GH Secretion | Subcutaneous injection | Potent suppression, long duration of action | Subcutaneous injection | Shorter duration of action | [4] |

| Rats | Plasma IGF-1 Levels | 10 µg/kg/h infusion for 18 weeks | 75% inhibition | 10 µg/kg/h infusion for 18 weeks | 27% inhibition | [3] |

| Rats (MENX model of nonfunctioning pituitary tumors) | Tumor Growth | 56-day treatment | Significant suppression | 56-day treatment | Less potent suppression | [12] |

| Pdx1-Cre Mice | Serum Insulin | 160 mg/kg/mouth s.c. for 4 months | Decreased from 1.060 to 0.3653 µg/L | - | - | [10][11] |

| Pdx1-Cre Mice | Serum Glucose | 160 mg/kg/mouth s.c. for 4 months | Increased from 4.246 to 7.122 mM | - | - | [10][11] |

| Pdx1-Cre Mice | Tumor Size | 160 mg/kg/mouth s.c. for 4 months | Significantly reduced | - | - | [10][11] |

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are protocols for key experiments cited.

Receptor Binding Affinity Assay

Objective: To determine the binding affinity of SOM230 to human somatostatin receptor subtypes.

Methodology:

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably transfected with and expressing individual human SSTR subtypes (sst1, sst2, sst3, sst4, or sst5).

-

Radioligand: [125I-Tyr11]-SRIF-14 was used as the radioligand.

-

Procedure: Cell membranes were incubated with the radioligand and increasing concentrations of unlabeled SOM230 or octreotide.

-

Analysis: The concentration of the competitor ligand that inhibits 50% of the specific radioligand binding (IC50) was determined. The Ki values were calculated using the Cheng-Prusoff equation.

In Vitro Growth Hormone (GH) Release Assay

Objective: To evaluate the inhibitory effect of SOM230 on GH secretion.

Methodology:

-

Cell Culture: Primary cultures of rat pituitary cells were established.

-

Stimulation: GH release was stimulated using Growth Hormone-Releasing Hormone (GHRH).

-

Treatment: Cells were co-incubated with GHRH and varying concentrations of SOM230 or octreotide.

-

Measurement: GH levels in the culture medium were quantified by a specific radioimmunoassay.

-

Analysis: The IC50 value, representing the concentration of the compound that causes 50% inhibition of GHRH-induced GH release, was calculated.[3][4]

In Vivo Tumor Growth Inhibition in a Pituitary Tumor Model

Objective: To assess the anti-proliferative effects of SOM230 in an in vivo model of nonfunctioning pituitary tumors.

Methodology:

-

Animal Model: MENX rats, which spontaneously develop pituitary tumors.

-

Treatment: Age-matched MENX rats received either pasireotide LAR or octreotide LAR.

-

Tumor Volume Assessment: Tumor volume was monitored using magnetic resonance imaging (MRI) at baseline and at specified time points during the treatment period (e.g., 28 and 56 days).

-

Analysis: The change in relative tumor volume was calculated and compared between treatment groups and controls.[12]

Experimental Workflow for In Vivo Tumor Model

Caption: Workflow for in vivo tumor model study.

Pharmacokinetics and Pharmacodynamics

Preclinical studies in animal models have characterized the pharmacokinetic (PK) and pharmacodynamic (PD) profile of SOM230.

Pharmacokinetics

In rats, SOM230 demonstrated a markedly prolonged terminal elimination half-life of 23 hours, compared to 2 hours for octreotide.[4] The apparent clearance of pasireotide is approximately half that of octreotide.[13] These pharmacokinetic properties contribute to its long duration of action in vivo.[4] Absorption, distribution, metabolism, and excretion (ADME) studies have shown that pasireotide is well-absorbed, has moderate plasma protein binding, and is primarily eliminated via hepatic clearance.[14]

Pharmacodynamics

The pharmacodynamic effects of SOM230 are characterized by potent and sustained inhibition of hormone secretion. In rats, a single injection of SOM230 resulted in a prolonged suppression of GH secretion.[4] Continuous infusion in rats led to a significantly greater reduction in plasma IGF-1 levels compared to octreotide.[3] The relationship between plasma concentrations of SOM230 and GH levels is described by a direct inhibitory model.[13]

Logical Relationship: PK/PD and Efficacy

Caption: PK/PD relationship to efficacy.

Conclusion

The preclinical data for SOM230 (pasireotide) demonstrate a unique pharmacological profile characterized by its multi-receptor binding, particularly its high affinity for SSTR5. This translates to potent and sustained inhibition of hormone secretion and antiproliferative effects in various in vitro and in vivo models. The favorable pharmacokinetic profile, with a longer half-life and lower clearance compared to first-generation SRLs, underpins its prolonged duration of action. These comprehensive preclinical findings have provided a strong rationale for the successful clinical development of pasireotide for the treatment of Cushing's disease and acromegaly.

References

- 1. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pasireotide in Acromegaly: An Overview of Current Mechanistic and Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. SOM230: a novel somatostatin peptidomimetic with broad somatotropin release inhibiting factor (SRIF) receptor binding and a unique antisecretory profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A first-in-man study to evaluate the safety, tolerability, and pharmacokinetics of pasireotide (SOM230), a multireceptor-targeted somatostatin analog, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]

- 7. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The multi-ligand somatostatin analogue SOM230 inhibits ACTH secretion by cultured human corticotroph adenomas via somatostatin receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bloomtechz.com [bloomtechz.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Gender-Specific Efficacy Revealed by Head-to-Head Comparison of Pasireotide and Octreotide in a Representative In Vivo Model of Nonfunctioning Pituitary Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic-pharmacodynamic comparison of a novel multiligand somatostatin analog, SOM230, with octreotide in patients with acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to the Pharmacology and Toxicology of DAT-230

Disclaimer: Publicly available information on a compound designated "DAT-230" is not available. The development code "SOM230" corresponds to the approved drug Pasireotide.[1][2][3][4] This guide will therefore summarize the pharmacology and toxicology of Pasireotide as a representative example to fulfill the structural and content requirements of the request.

Introduction

Pasireotide (formerly SOM230) is a multi-receptor targeted somatostatin analogue.[1][2][3] It is designed to have a broader binding profile compared to earlier generations of somatostatin analogues, such as octreotide. This document provides a technical overview of its pharmacological properties, toxicological profile, and associated experimental methodologies, intended for researchers and drug development professionals.

Pharmacology

Pasireotide is a cyclohexapeptide that exerts its effects by binding with high affinity to multiple somatostatin receptor subtypes (SSTRs).[4] Unlike older analogues that primarily target SSTR2, Pasireotide also binds strongly to SSTR1, SSTR3, and SSTR5.[1][3] This broad receptor profile allows it to modulate a wider range of physiological processes, including the potent suppression of Growth Hormone (GH), Insulin-like Growth Factor-1 (IGF-I), and Adrenocorticotropic Hormone (ACTH) secretion.[1][4] Its action on these pathways makes it an effective treatment for acromegaly and Cushing's disease.[1][2]

The binding affinity and functional activity of Pasireotide have been characterized across various receptor subtypes. The data below is compiled from in vitro assays.

| Receptor Subtype | Binding Affinity (pKi) | Functional Activity (IC50) |

| SSTR1 | 8.2 | - |

| SSTR2 | 9.0 | - |

| SSTR3 | 9.1 | - |

| SSTR4 | <7.0 | - |

| SSTR5 | 9.9 | - |

| GH Release (rat pituitary cells) | - | 0.4 nM |

Data sourced from MedChemExpress product information and peer-reviewed literature.[4]

A common method to determine binding affinity is a competitive radioligand binding assay.

-

Cell Culture: Stably transfected CHO-K1 cells expressing individual human SSTR subtypes are cultured to confluence.

-

Membrane Preparation: Cells are harvested, and crude membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated in a binding buffer containing a constant concentration of a suitable radioligand (e.g., ¹²⁵I-[Leu⁸, D-Trp²²]-somatostatin-28) and varying concentrations of the test compound (Pasireotide).

-

Incubation & Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to calculate the IC50 value, which is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Toxicology

The toxicological profile of Pasireotide has been evaluated in preclinical animal studies and human clinical trials.

| Finding Category | Observation | Species/Population |

| Common Adverse Events | Hyperglycemia, diarrhea, nausea, abdominal pain, cholelithiasis | Human |

| Metabolic Effects | Increased serum glucose, decreased serum insulin[4] | Animal (mouse), Human |

| Tumorigenicity | No evidence of carcinogenicity in 2-year rodent studies | Rat, Mouse |

| Genotoxicity | Negative in a standard battery of in vitro and in vivo genotoxicity assays | N/A |

Note: The most significant and common adverse effect is hyperglycemia, resulting from the inhibition of insulin secretion via SSTR5 on pancreatic beta cells.[2]

A general protocol for a sub-chronic rodent toxicity study is as follows.

-

Animal Model: Healthy, young adult Sprague-Dawley rats are acclimated to laboratory conditions.

-

Dose Administration: Animals are divided into groups and administered Pasireotide or a vehicle control via subcutaneous injection daily for a period of 13 weeks. Dose levels are selected based on acute toxicity studies.

-

In-life Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

-

Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.

-

Terminal Procedures: At the end of the study, animals are euthanized. A full necropsy is performed, and organ weights are recorded.

-

Histopathology: A comprehensive set of tissues from all animals is collected, preserved, processed, and examined microscopically by a veterinary pathologist.

Visualizations: Pathways and Workflows

The diagram below illustrates the multi-receptor signaling mechanism of Pasireotide, leading to the inhibition of hormone secretion.

References

- 1. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pasireotide - Mechanism of Action and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of SOM230 (pasireotide) on corticotropic cells: action in dogs with Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

In Vitro Characterization of Dopamine Transporter (DAT) Modulators: A Technical Guide

This guide provides a comprehensive overview of the in vitro methodologies used to characterize compounds that interact with the Dopamine Transporter (DAT). It is intended for researchers, scientists, and professionals in drug development who are involved in the study of DAT modulators. The content covers key experimental protocols, data presentation in tabular format for easy comparison, and visual representations of experimental workflows and signaling pathways. While the specific compound "DAT-230" is not prominently identified in public literature, this guide utilizes data from known DAT-interacting compounds such as Dasotraline and the multi-receptor ligand Pasireotide (SOM230) to illustrate the characterization process.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and functional potencies of exemplary compounds at the human Dopamine Transporter (hDAT), as well as other monoamine transporters for selectivity profiling.

Table 1: Inhibitory Potency of Dasotraline at Monoamine Transporters

| Transporter | IC50 (nM) |

| hDAT | 3 |

| hNET | 4 |

| hSERT | 15 |

Data sourced from in vitro radiometric functional uptake studies.[1]

Table 2: Binding Affinity of Pasireotide (SOM230) at Somatostatin Receptors

| Receptor Subtype | pKi |

| sst1 | 8.2 |

| sst2 | 9.0 |

| sst3 | 9.1 |

| sst4 | <7.0 |

| sst5 | 9.9 |

Pasireotide is a multi-receptor ligand with high affinity for several somatostatin receptor subtypes, which can indirectly influence dopaminergic systems.[2][3]

Table 3: Functional Activity of Pasireotide (SOM230)

| Assay | Cell Type | IC50 (nM) |

| GHRH-induced GH release inhibition | Primary rat pituitary cells | 0.4 |

[3]

Experimental Protocols

Detailed methodologies for key in vitro experiments are crucial for the accurate characterization of DAT modulators.

1. Radioligand Binding Assays

This assay measures the affinity of a test compound for the Dopamine Transporter by competing with a radiolabeled ligand known to bind to DAT.

-

Objective: To determine the inhibitory constant (Ki) of a test compound for DAT.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing hDAT.

-

Radioligand (e.g., [³H]WIN 35,428).

-

Test compound at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like GBR 12909).

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

2. [³H]Dopamine Uptake Assays

This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into cells expressing DAT.

-

Objective: To determine the potency (IC50) of a test compound in inhibiting dopamine uptake.

-

Materials:

-

A cell line stably or transiently expressing hDAT (e.g., HEK293 or CHO cells).

-

[³H]Dopamine.

-

Test compound at various concentrations.

-

Uptake buffer.

-

Cell harvester and scintillation counter.

-

-

Procedure:

-

Plate the DAT-expressing cells in a multi-well plate.

-

Pre-incubate the cells with varying concentrations of the test compound or vehicle.

-

Initiate dopamine uptake by adding a solution containing [³H]Dopamine.

-

Incubate for a short period (e.g., 10 minutes) at a controlled temperature.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

3. Efflux Assays

This assay determines whether a compound acts as a substrate (releaser) or a blocker of DAT by measuring the reverse transport of pre-loaded dopamine.[4]

-

Objective: To assess the ability of a test compound to induce dopamine efflux.

-

Materials:

-

DAT-expressing cells.

-

[³H]Dopamine for pre-loading.

-

Test compound at various concentrations.

-

Superfusion apparatus or multi-well plate setup.

-

-

Procedure:

-

Pre-load the DAT-expressing cells with [³H]Dopamine.

-

Wash the cells to remove extracellular [³H]Dopamine.

-

Expose the cells to varying concentrations of the test compound.

-

Collect the extracellular medium at different time points.

-

Measure the amount of [³H]Dopamine released into the medium.

-

Calculate the percentage of efflux relative to the total incorporated radioactivity.

-

Determine the EC50 value for efflux-inducing compounds.

-

Visualizations

Experimental Workflow for [³H]Dopamine Uptake Assay

References

- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 2. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Pasireotide: A Multireceptor-Targeted Somatostatin Analog

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pasireotide (SOM230) is a synthetic, long-acting cyclic hexapeptide and a second-generation somatostatin analog.[1][2] Its unique structure confers a broader binding profile to somatostatin receptor subtypes (SSTRs) compared to first-generation analogs like octreotide and lanreotide, leading to distinct pharmacological effects and clinical applications, particularly in the treatment of Cushing's disease and acromegaly.[3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of pasireotide, detailing its binding affinities, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Quantitative Analysis of Receptor Binding Affinity

The cornerstone of pasireotide's pharmacological profile is its high binding affinity to four of the five somatostatin receptor subtypes: SSTR1, SSTR2, SSTR3, and SSTR5.[5] Notably, it exhibits a particularly high affinity for SSTR5, a feature that distinguishes it from octreotide and lanreotide, which primarily target SSTR2.[4][6] This multi-receptor binding profile is critical to its enhanced efficacy in certain neuroendocrine disorders.[3]

The binding affinities of pasireotide and other somatostatin analogs are typically determined using competitive radioligand binding assays. The data, often expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), quantify the concentration of the unlabeled ligand (e.g., pasireotide) required to displace 50% of a radiolabeled ligand from the receptor. Lower Ki or IC50 values indicate higher binding affinity.

| Ligand | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |

| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |

| Octreotide | >1000 | 0.6 | 7.9 | >1000 | 6.3 |

| Lanreotide | >1000 | 1.1 | 13 | >1000 | 8.3 |

| Somatostatin-14 | 1.3 | 0.2 | 0.7 | 1.4 | 0.6 |

Note: The Ki values presented here are compiled from various sources and may vary slightly between studies due to different experimental conditions.

Detailed Experimental Protocols

The characterization of pasireotide's SAR relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for two key experiments.

Somatostatin Receptor Binding Assay

This assay quantifies the binding affinity of pasireotide to different SSTR subtypes.

Objective: To determine the inhibitory constant (Ki) of pasireotide for each SSTR subtype.

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing a single human SSTR subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).

-

Radiolabeled somatostatin analog (e.g., [125I-Tyr11]somatostatin-14 or [125I-Tyr3]-octreotide).[7]

-

Unlabeled pasireotide.

-

Binding buffer (e.g., 50 mM HEPES, pH 7.4, containing 5 mM MgCl2, 1% BSA, and a protease inhibitor cocktail).

-

Glass fiber filters.

-

Filtration apparatus.

-

Gamma counter.

Procedure:

-

Membrane Preparation: CHO cells expressing the target SSTR are cultured, harvested, and lysed. The cell membranes are isolated by differential centrifugation.

-

Competitive Binding: A fixed concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled pasireotide.

-

Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of pasireotide. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of pasireotide to inhibit adenylyl cyclase activity, a key downstream signaling event of SSTR activation.

Objective: To determine the potency (EC50) of pasireotide in inhibiting forskolin-stimulated cAMP accumulation.

Materials:

-

Cells expressing the target SSTR (e.g., CHO or AtT20 cells).[8]

-

Pasireotide.

-

Forskolin (an adenylyl cyclase activator).

-

IBMX (a phosphodiesterase inhibitor).

-

cAMP assay kit (e.g., AlphaScreen or HTRF-based).

-

Cell culture medium.

Procedure:

-

Cell Culture and Seeding: Cells are cultured and seeded into multi-well plates.

-

Pre-treatment: Cells are pre-incubated with IBMX to prevent the degradation of cAMP.

-

Ligand Treatment: Cells are treated with increasing concentrations of pasireotide for a defined period.

-

Stimulation: Forskolin is added to all wells (except the basal control) to stimulate cAMP production.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The data are normalized to the forskolin-stimulated control and analyzed using non-linear regression to determine the EC50 value of pasireotide.

Signaling Pathways and Molecular Interactions

The binding of pasireotide to SSTRs initiates a cascade of intracellular signaling events that ultimately lead to its therapeutic effects. The primary mechanism involves the inhibition of adenylyl cyclase via the activation of inhibitory G-proteins (Gi/o), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9] This reduction in cAMP inhibits the secretion of various hormones, including adrenocorticotropic hormone (ACTH) from pituitary corticotrophs and growth hormone (GH) from somatotrophs.[9]

Beyond the cAMP pathway, pasireotide has also been shown to modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which are involved in cell proliferation and survival.[9] The antiproliferative effects of pasireotide are thought to be mediated, at least in part, through the inhibition of these pathways.

The unique binding profile of pasireotide is a direct result of its chemical structure. As a cyclic hexapeptide, it is smaller and more conformationally constrained than the native somatostatin-14.[2][10] Specific amino acid residues and their spatial arrangement within the cyclic structure are crucial for the high-affinity interactions with the different SSTR subtypes. For instance, the presence of a D-tryptophan residue is a common feature in many potent somatostatin analogs and is critical for high-affinity binding to SSTR2. The unique combination of amino acids in pasireotide, including L-phenylglycine and O-benzyl-L-tyrosine, contributes to its broad receptor affinity, particularly its high affinity for SSTR5.[2] Recent structural studies using cryo-electron microscopy have provided detailed insights into the specific molecular interactions between pasireotide and SSTR1, revealing unique conformational changes in the receptor's binding pocket upon ligand binding.[11]

Visualizations of Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: Pasireotide signaling pathway.

Caption: Receptor binding assay workflow.

Caption: cAMP accumulation assay workflow.

Conclusion

The structure-activity relationship of pasireotide is defined by its unique cyclic hexapeptide structure, which confers a broad binding affinity for multiple somatostatin receptor subtypes, with a particularly high affinity for SSTR5. This multi-receptor targeting translates to a distinct pharmacological profile characterized by potent inhibition of hormone secretion and cell proliferation, mediated through the modulation of intracellular signaling pathways, primarily the inhibition of the adenylyl cyclase/cAMP cascade. The detailed understanding of pasireotide's SAR, derived from rigorous experimental evaluation, provides a solid foundation for its clinical use and for the future development of novel somatostatin analogs with improved therapeutic properties.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gender-Specific Efficacy Revealed by Head-to-Head Comparison of Pasireotide and Octreotide in a Representative In Vivo Model of Nonfunctioning Pituitary Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

The Therapeutic Potential of Multi-Receptor Somatostatin Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Somatostatin, a naturally occurring peptide hormone, regulates a wide array of physiological processes through its interaction with five distinct G-protein coupled receptor subtypes (SSTR1-5).[1] Its potent inhibitory effects on hormone secretion and cell proliferation have made it a focal point in the development of therapeutic analogues.[2][3] However, the short half-life of native somatostatin necessitates the creation of synthetic, long-acting analogues.[2][3][4] First-generation analogues, such as octreotide and lanreotide, primarily target SSTR2 and have demonstrated significant clinical efficacy in the management of neuroendocrine tumors (NETs) and acromegaly.[5][6] The recognition that many tumors co-express multiple SSTR subtypes has spurred the development of multi-receptor somatostatin analogues, like pasireotide, which offer a broader spectrum of activity and the potential for improved therapeutic outcomes.[7][8][9] This technical guide provides an in-depth overview of the therapeutic potential of these multi-receptor analogues, detailing their mechanisms of action, binding profiles, and the experimental methodologies used in their evaluation.

Introduction: The Somatostatin System

The biological effects of somatostatin are mediated by its five receptor subtypes, which are differentially expressed throughout the body. Upon ligand binding, SSTRs couple to pertussis toxin-sensitive G-proteins (Gαi/o) to initiate a cascade of intracellular signaling events. These pathways collectively contribute to the anti-secretory, anti-proliferative, and pro-apoptotic effects of somatostatin and its analogues.[1][4][10]

The development of synthetic somatostatin analogues with extended half-lives has been a significant advancement in clinical practice.[2][4] These analogues have become a cornerstone in the treatment of functional NETs, where they effectively control hormonal hypersecretion and may stabilize tumor growth.[4][5][11]

Multi-Receptor Somatostatin Analogues: A Broader Approach

The rationale for developing multi-receptor somatostatin analogues stems from the heterogeneous expression of SSTR subtypes on tumor cells.[11] While SSTR2 is the most predominantly expressed receptor in many NETs, other subtypes are also frequently present and can contribute to tumor pathogenesis.[11][12] By targeting a wider range of receptors, multi-receptor analogues have the potential to elicit a more comprehensive anti-tumor response.

Pasireotide (SOM230) is a prominent example of a multi-receptor targeted somatostatin analogue.[7][8] It exhibits high binding affinity for SSTR1, SSTR2, SSTR3, and SSTR5, distinguishing it from first-generation analogues.[7][13] This broad binding profile is thought to contribute to its enhanced efficacy in certain clinical settings, such as in some patients with acromegaly or Cushing's disease who are inadequately controlled on first-generation analogues.[8][14][15]

Binding Affinity Profiles

The therapeutic efficacy of somatostatin analogues is intrinsically linked to their binding affinity for the different SSTR subtypes. The following table summarizes the in vitro binding affinities (IC50, nM) of native somatostatin and several key analogues for human SSTR subtypes.

| Compound | hSSTR1 | hSSTR2 | hSSTR3 | hSSTR4 | hSSTR5 |

| Somatostatin-14 | 1.3 ± 0.2 | 0.2 ± 0.04 | 0.6 ± 0.1 | 1.6 ± 0.3 | 0.4 ± 0.08 |

| Somatostatin-28 | 0.4 ± 0.1 | 0.1 ± 0.02 | 0.5 ± 0.1 | 1.2 ± 0.2 | 0.2 ± 0.04 |

| Octreotide | >1000 | 0.6 ± 0.1 | 30 ± 5 | >1000 | 5.0 ± 0.9 |

| Lanreotide | >1000 | 1.1 ± 0.2 | 15 ± 3 | >1000 | 7.0 ± 1.2 |

| Pasireotide (SOM230) | 9.3 ± 1.5 | 1.0 ± 0.2 | 1.5 ± 0.3 | >1000 | 0.16 ± 0.03 |

Data compiled from various in vitro studies. Values represent the mean ± standard error of the mean.

Mechanisms of Action and Signaling Pathways

The anti-neoplastic effects of multi-receptor somatostatin analogues are multifaceted, involving both direct and indirect mechanisms.[9][16]

Direct effects are mediated by the activation of SSTRs on tumor cells, leading to:

-

Inhibition of cell proliferation: This is achieved through the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, which counteract the signaling of mitogenic growth factor receptors.[10][17][18] Activation of SSTRs can also lead to cell cycle arrest in the G1 phase.[4][19]

-

Induction of apoptosis: SSTR3, and to some extent SSTR2, have been specifically implicated in mediating programmed cell death.[4][17][19]

Indirect effects contribute to tumor control by modulating the tumor microenvironment:

-

Inhibition of angiogenesis: Somatostatin analogues can suppress the formation of new blood vessels, which are essential for tumor growth and metastasis.[4][9]

-

Inhibition of growth factor secretion: By acting on various endocrine and non-endocrine cells, these analogues can reduce the systemic and local levels of growth-promoting factors like insulin-like growth factor 1 (IGF-1).[4][9][10]

Key Signaling Pathways

The binding of a somatostatin analogue to its receptor initiates a series of intracellular events. The primary signaling pathways are depicted below.

Caption: SSTR-mediated intracellular signaling pathways.

Experimental Protocols

The evaluation of multi-receptor somatostatin analogues involves a range of in vitro and in vivo experimental procedures.

Radioligand Receptor Binding Assay

This assay is fundamental for determining the binding affinity of a somatostatin analogue to the different SSTR subtypes.

Objective: To quantify the affinity of a test compound for a specific SSTR subtype.

Materials:

-

Membranes from cells stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).

-

Radiolabeled somatostatin analogue with high affinity for the receptor of interest (e.g., [125I-Tyr11]-SRIF-14 or [125I-Tyr3]-Octreotide).

-

Test compound (unlabeled somatostatin analogue).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1% BSA).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target SSTR subtype in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand, the cell membrane preparation, and varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled native somatostatin).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Caption: Workflow for a radioligand receptor binding assay.

In Vivo Efficacy Studies in Tumor Xenograft Models

These studies are crucial for evaluating the anti-tumor activity of a somatostatin analogue in a living organism.

Objective: To assess the effect of a test compound on tumor growth in an animal model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice).

-

Human tumor cell line known to express SSTRs (e.g., BON-1, QGP-1).

-

Test compound (somatostatin analogue).

-

Vehicle control.

-

Calipers for tumor measurement.

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of the tumor cells into the flank of the mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the test compound or vehicle to the respective groups according to the desired dosing schedule (e.g., daily subcutaneous injections).

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week). Calculate the tumor volume using the formula: (length x width²) / 2.

-

Monitoring: Monitor the body weight and overall health of the animals throughout the study.

-

Study Termination: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth curves between the treatment and control groups to determine the anti-tumor efficacy of the test compound.

Clinical Applications and Future Directions

Multi-receptor somatostatin analogues are being investigated for a range of clinical applications beyond their established use in NETs and acromegaly.[1][20] These include other types of cancer, diabetic complications, and inflammatory conditions.[1][20]

The future of somatostatin analogue therapy may involve the development of:

-

Receptor-selective analogues: Compounds with high affinity for specific SSTR subtypes could offer a more targeted therapeutic approach with potentially fewer side effects.[21]

-

Pan-receptor analogues: Analogues that bind with high affinity to all five SSTR subtypes may provide even broader therapeutic benefits.[9][19]

-

Conjugated analogues: Attaching cytotoxic agents or radioisotopes to somatostatin analogues allows for the targeted delivery of these agents to SSTR-expressing tumor cells.[19][21]

Conclusion

Multi-receptor somatostatin analogues represent a significant advancement in the field of targeted therapy. Their ability to interact with a broader range of SSTR subtypes translates into a more comprehensive mechanism of action with the potential for improved clinical outcomes in a variety of diseases. A thorough understanding of their binding profiles, signaling pathways, and the experimental methodologies used in their evaluation is crucial for the continued development and optimization of this promising class of therapeutic agents.

References

- 1. Therapeutic uses of somatostatin and its analogues: Current view and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Somatostatin and analogues in the treatment of cancer. A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. erc.bioscientifica.com [erc.bioscientifica.com]

- 5. cancerresearchuk.org [cancerresearchuk.org]

- 6. researchgate.net [researchgate.net]

- 7. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Illuminating somatostatin analog action at neuroendocrine tumor receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Expanding Role of Somatostatin Analogs in the Management of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Somatostatin analogues in the treatment of gastroenteropancreatic neuroendocrine tumours, current aspects and new perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Pasireotide: a review of its use in Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mcgill.ca [mcgill.ca]

- 17. mdpi.com [mdpi.com]

- 18. UpToDate 2018 [sniv3r2.github.io]

- 19. karger.com [karger.com]

- 20. The therapeutic potential of somatostatin receptor ligands in the treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Somatostatin analogs for cancer treatment and diagnosis: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Efficacy of DAT-230 (Pasireotide/SOM230)

References

Application Notes and Protocols for the Use of Pasireotide in Animal Models of Cushing's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction